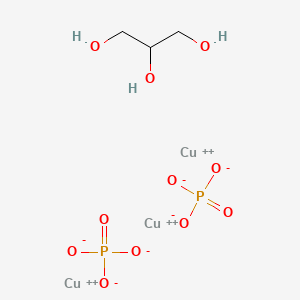
Tricopper;propane-1,2,3-triol;diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricopper;propane-1,2,3-triol;diphosphate, also known as copper(2+) glycerol phosphate, is a compound with the molecular formula C₃H₈Cu₃O₁₁P₂. This compound is a derivative of glycerol (propane-1,2,3-triol) and contains three copper ions and two phosphate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricopper;propane-1,2,3-triol;diphosphate typically involves the reaction of glycerol with copper salts and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{3Cu}^{2+} + \text{C}_3\text{H}_8\text{O}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_8\text{Cu}3\text{O}{11}\text{P}_2 + 6\text{H}^+ ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of temperature, pH, and reaction time to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tricopper;propane-1,2,3-triol;diphosphate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation-reduction reactions.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of copper oxides and other copper-containing compounds.
Substitution: Substitution reactions can produce various derivatives of the original compound, depending on the reagents used.
Aplicaciones Científicas De Investigación
Tricopper;propane-1,2,3-triol;diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in antimicrobial treatments and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of tricopper;propane-1,2,3-triol;diphosphate involves its interaction with molecular targets through its copper ions and phosphate groups. The copper ions can participate in redox reactions, while the phosphate groups can interact with various biomolecules. These interactions can influence enzymatic activities, cellular signaling pathways, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: A common copper compound used in various applications, but lacks the glycerol and phosphate components.
Glycerol phosphate: Contains glycerol and phosphate but lacks the copper ions.
Copper(II) phosphate: Contains copper and phosphate but lacks the glycerol component.
Uniqueness
Tricopper;propane-1,2,3-triol;diphosphate is unique due to its combination of copper ions, glycerol, and phosphate groups. This unique structure allows it to participate in a variety of chemical and biological processes that are not possible with the individual components alone.
Propiedades
Número CAS |
85187-41-3 |
|---|---|
Fórmula molecular |
C3H8Cu3O11P2 |
Peso molecular |
472.67 g/mol |
Nombre IUPAC |
tricopper;propane-1,2,3-triol;diphosphate |
InChI |
InChI=1S/C3H8O3.3Cu.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
Clave InChI |
OEMQOOSPMWDFAA-UHFFFAOYSA-H |
SMILES canónico |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


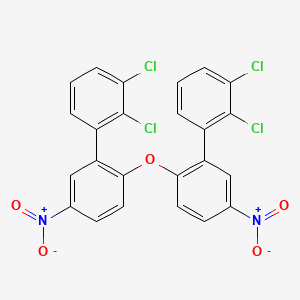
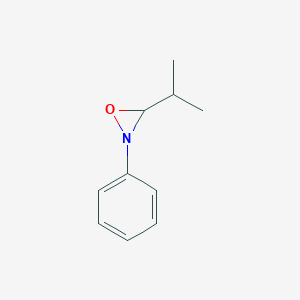
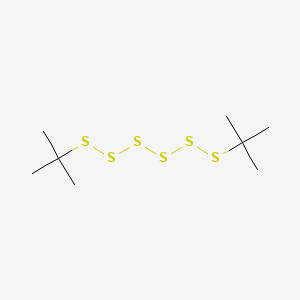
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)

![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
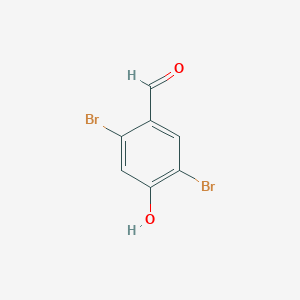
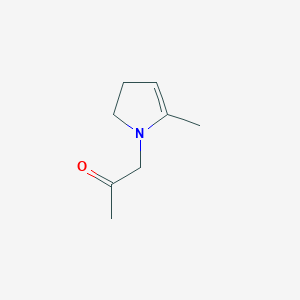
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)

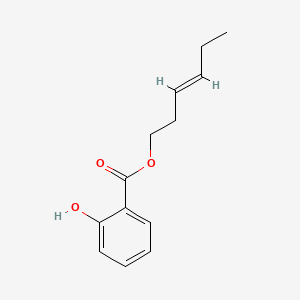
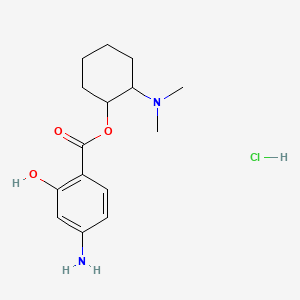
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
